3-(Furan-2-yl)-6-methylheptanoic acid

CAS No.: 857820-39-4

Cat. No.: VC4812236

Molecular Formula: C12H18O3

Molecular Weight: 210.273

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857820-39-4 |

|---|---|

| Molecular Formula | C12H18O3 |

| Molecular Weight | 210.273 |

| IUPAC Name | 3-(furan-2-yl)-6-methylheptanoic acid |

| Standard InChI | InChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14) |

| Standard InChI Key | JEKLOINPWUACIU-UHFFFAOYSA-N |

| SMILES | CC(C)CCC(CC(=O)O)C1=CC=CO1 |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

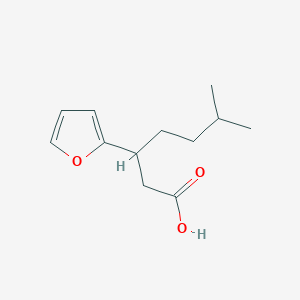

The IUPAC name for this compound is (3R)-3-(furan-2-yl)-6-methylheptanoic acid, indicating its chiral center at the third carbon atom. The molecular formula is C₁₂H₁₈O₃, with a molecular weight of 210.27 g/mol . The structure comprises a heptanoic acid backbone substituted with a furan-2-yl group at C3 and a methyl branch at C6 (Fig. 1). The furan ring, a five-membered aromatic oxygen heterocycle, contributes to the molecule’s electronic properties and potential reactivity.

Table 1: Structural and computational descriptors of 3-(furan-2-yl)-6-methylheptanoic acid

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-(furan-2-yl)-6-methylheptanoic acid |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| Parent Compound CID | 1775066 (PubChem) |

| Chiral Centers | 1 (C3) |

| XLogP3 | 2.7 (estimated) |

The stereochemistry at C3 is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles . The (3R) configuration is explicitly documented in PubChem, though racemic mixtures or alternative synthetic routes may yield other stereoisomers.

Spectroscopic Characterization

While detailed experimental spectral data for the acid form are scarce, its methyl ester derivative (3R)-3-(furan-2-yl)-6-methylheptanoate (CID 1775065) provides indirect insights . Key computed descriptors include:

-

InChI Key: JEKLOINPWUACIU-SNVBAGLBSA-M

-

SMILES: CC(C)CCCC@@HC1=CC=CO1

The ester’s IR spectrum would likely show stretches for the carbonyl group (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹). For the acid, the carboxylic O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680–1720 cm⁻¹) would dominate. NMR data for the ester suggest distinct shifts for the furan protons (δ 6.3–7.5 ppm) and methyl branches (δ 0.9–1.2 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

-

Furan Ring Construction: Cyclization of diols or ketones with propargyl alcohols under acidic conditions.

-

Alkylation: Coupling furan-2-ylmethylamine with halogenated alkanoic acids.

-

Hydrolysis of Esters: Conversion of preformed esters (e.g., CID 1775065) to acids via base-catalyzed saponification.

A plausible route involves:

-

Step 1: Synthesis of methyl 3-(furan-2-yl)-6-methylheptanoate via Grignard addition to furan-2-carbaldehyde.

-

Step 2: Hydrolysis using aqueous NaOH to yield the free acid .

Optimization Challenges

Steric hindrance at the branched methyl group and sensitivity of the furan ring to strong acids/bases necessitate mild reaction conditions. Purification may require chromatographic techniques to isolate the (3R) enantiomer from racemic mixtures.

Physicochemical Properties

Table 2: Predicted physicochemical properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Estimated >250°C |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DMSO) |

| LogP (Octanol-Water) | 2.7 (calculated) |

The compound’s hydrophobicity (LogP ~2.7) suggests moderate membrane permeability, a trait shared with CNS-active furan derivatives .

Applications and Industrial Relevance

Synthetic Intermediate

The methyl ester derivative (CID 1775065) is cataloged in PubChem, indicating its utility as a building block in organic synthesis. Potential applications include:

-

Chiral auxiliaries in asymmetric catalysis.

-

Substrates for bioconjugation or prodrug design.

Agricultural Chemistry

Furan derivatives are investigated as eco-friendly pesticides. The methyl branch could enhance lipid solubility, improving foliar adhesion.

Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access (3R) and (3S) forms.

-

Biological Screening: Evaluating anticancer, antimicrobial, and neuroactive properties.

-

Computational Modeling: QSAR studies to predict target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume